molecular formula C23H25FN2O3S B2731097 2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE CAS No. 878060-64-1

2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE

Cat. No.: B2731097
CAS No.: 878060-64-1
M. Wt: 428.52
InChI Key: DCBDCQSADYTSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and indole groups are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s application .

Comparison with Similar Compounds

2-{3-[(3-FLUOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[3-[(3-fluorophenyl)methylsulfonyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN2O3S/c1-17-9-11-25(12-10-17)23(27)15-26-14-22(20-7-2-3-8-21(20)26)30(28,29)16-18-5-4-6-19(24)13-18/h2-8,13-14,17H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBDCQSADYTSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.